

3-(3-Fluorophenoxy)pyridine basic properties

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	3-(3-Fluorophenoxy)pyridine
CAS No.:	18085-62-6
Cat. No.:	B8463456

[Get Quote](#)

Title: **3-(3-Fluorophenoxy)pyridine**: Comprehensive Physicochemical Profiling, Synthetic Methodologies, and Drug Discovery Applications

Executive Summary

The diaryl ether motif is a privileged scaffold in medicinal chemistry and agrochemical development, providing an optimal balance of conformational flexibility and steric bulk. Specifically, **3-(3-fluorophenoxy)pyridine** (3-FPP) represents a highly versatile building block. The integration of a pyridine ring with a meta-fluorinated phenoxy group imparts unique electronic properties, modulating both the basicity of the nitrogen and the metabolic stability of the aryl system. This technical whitepaper provides an in-depth analysis of the basic properties, structural dynamics, and validated synthetic protocols for 3-FPP and its critical N-oxide derivative.

Physicochemical Profiling & Structural Dynamics

To effectively deploy 3-FPP in hit-to-lead optimization, understanding its baseline physicochemical properties is paramount. The table below summarizes the core parameters governing its pharmacokinetics and reactivity.

Table 1: Physicochemical Properties of 3-(3-Fluorophenoxy)pyridine

Parameter	Value / Descriptor	Pharmacological Relevance
Molecular Formula	C ₁₁ H ₈ FNO	Defines the atomic composition and mass boundary.
Molecular Weight	189.19 g/mol	Highly ligand-efficient; well within Lipinski's Rule of 5.
Hydrogen Bond Donors	0	Enhances membrane permeability (e.g., BBB penetration).
Hydrogen Bond Acceptors	2 (N, O)	Facilitates target engagement (e.g., kinase hinge binding).
Rotatable Bonds	2	Allows the diaryl ether to adopt multiple bioactive conformations.
Topological Polar Surface Area	~22.1 Å ²	Optimal for central nervous system (CNS) exposure.
LogP (Predicted)	~2.8	Balances aqueous solubility with lipophilicity.

Causality of Structural Features:

- **The Fluorine Effect:** The substitution of fluorine at the meta position of the phenoxy ring serves a dual purpose. First, it acts as a metabolic shield, sterically and electronically deactivating the ring toward Cytochrome P450 (CYP)-mediated aromatic hydroxylation. Second, its strong inductive electron-withdrawing effect (-I) reduces the electron density on the ether oxygen, which subtly alters the C-O-C bond angle and lowers the rotational energy barrier of the diaryl ether linkage.
- **The Pyridine Nitrogen:** Positioned at the 3-position relative to the ether linkage, the nitrogen atom retains its lone pair for hydrogen bonding or coordination with transition metals. The

meta-phenoxy substitution minimizes steric hindrance around the nitrogen, making it highly accessible for N-oxidation or alkylation.

Core Synthetic Methodologies

The utility of 3-FPP relies heavily on robust, scalable synthetic routes. Below are the validated protocols for synthesizing the parent scaffold and its N-oxide derivative, emphasizing the mechanistic rationale behind each experimental choice.

Protocol A: Synthesis of the Parent Scaffold via Ullmann-Type Coupling

The construction of the diaryl ether linkage is typically achieved via a copper-catalyzed Ullmann coupling between 3-hydroxypyridine and 1-bromo-3-fluorobenzene.

Reagents & Materials:

- 3-Hydroxypyridine (1.0 equiv)
- 1-Bromo-3-fluorobenzene (1.2 equiv)
- Copper(I) Iodide (CuI) (0.1 equiv)
- Picolinic acid or N,N-dimethylglycine (Ligand, 0.2 equiv)
- Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
- Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

- Preparation of the Catalytic Species: In an oven-dried Schlenk flask under an inert argon atmosphere, combine CuI and the ligand in anhydrous DMF. Stir at room temperature for 15 minutes.
 - Causality: The bidentate ligand coordinates with Cu(I), increasing its solubility in DMF and preventing its disproportionation into inactive Cu(0) and Cu(II). This stabilized complex is the active species for the oxidative addition step.

- Deprotonation: Add 3-hydroxypyridine and Cs₂CO₃ to the mixture.
 - Causality: Cs₂CO₃ is a mild but bulky base. It efficiently deprotonates the phenol to form the phenoxide nucleophile without triggering unwanted side reactions. The large cesium cation enhances the nucleophilicity of the phenoxide anion via a loose ion-pair effect.
- Coupling Reaction: Introduce 1-bromo-3-fluorobenzene. Heat the reaction mixture to 110°C for 18 hours.
 - Causality: Elevated temperatures are required to overcome the activation energy barrier of the oxidative addition of the aryl bromide to the Cu(I) center.
- Workup & Purification: Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts. Wash the organic layer with water and brine, dry over Na₂SO₄, and purify via silica gel chromatography to yield **3-(3-fluorophenoxy)pyridine**.

Protocol B: Synthesis of 3-(3-Fluorophenoxy)pyridine 1-oxide

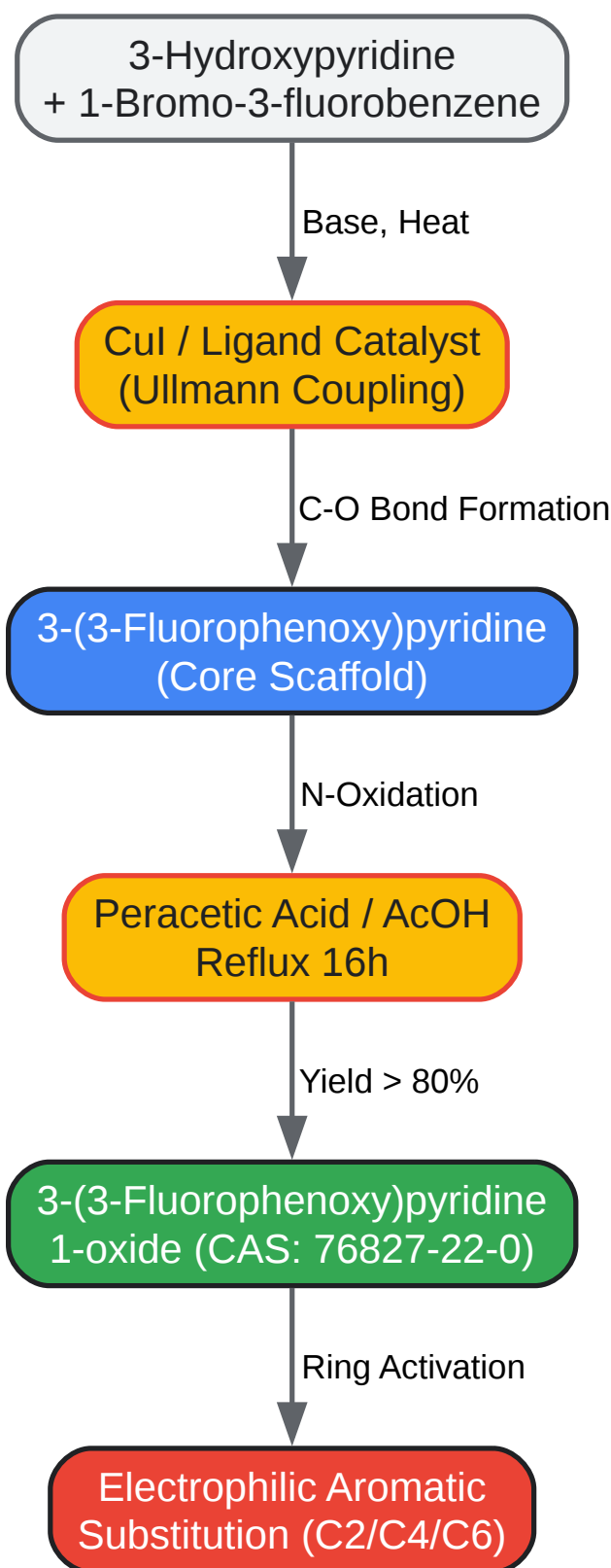
The N-oxide derivative (CAS: 76827-22-0)^[1] is a critical intermediate for functionalizing the pyridine ring (e.g., at the C2 or C6 positions). The following protocol utilizes peracetic acid as the oxidant, as established by^[2].

Reagents & Materials:

- **3-(3-Fluorophenoxy)pyridine** (32 g)^[2]
- Glacial Acetic Acid (50 mL)^[2]
- 40% Peracetic Acid in acetic acid (35 g)^[2]
- Dichloromethane (DCM) (250 mL)^[2]
- 10% Sodium Hydroxide (NaOH) solution^[2]

Step-by-Step Methodology:

- Reaction Setup: Dissolve 32 g of **3-(3-fluorophenoxy)pyridine** in 50 mL of glacial acetic acid[2].
 - Causality: Glacial acetic acid serves as an excellent polar protic solvent that solubilizes the starting material while stabilizing the transition state during oxygen transfer.
- Oxidation: Slowly add 35 g of 40% peracetic acid. Reflux the mixture for 16 hours[2].
 - Causality: Peracetic acid acts as the electrophilic oxygen source. The lone pair on the pyridine nitrogen attacks the peroxy oxygen, cleaving the weak O-O bond. Refluxing ensures complete conversion, as the electron-withdrawing meta-phenoxy group slightly reduces the nucleophilicity of the pyridine nitrogen compared to an unsubstituted pyridine.
- Concentration: Concentrate the mixture under reduced pressure to remove the bulk of the acetic acid[2].
- Extraction & Neutralization: Dissolve the resulting oil in 250 mL of DCM. Wash the organic solution with an excess of 10% NaOH solution[2].
 - Causality: The NaOH wash is a self-validating purification step. It neutralizes residual acetic acid and unreacted peracetic acid, converting them into water-soluble sodium acetate salts. This shifts the partition coefficient of the highly polar N-oxide product entirely into the organic (DCM) phase, preventing product loss in the aqueous layer.
- Isolation: Dry the DCM solution over anhydrous sodium sulfate, filter, and concentrate to dryness to yield **3-(3-fluorophenoxy)pyridine** 1-oxide (melting point: 63°-66° C)[2].



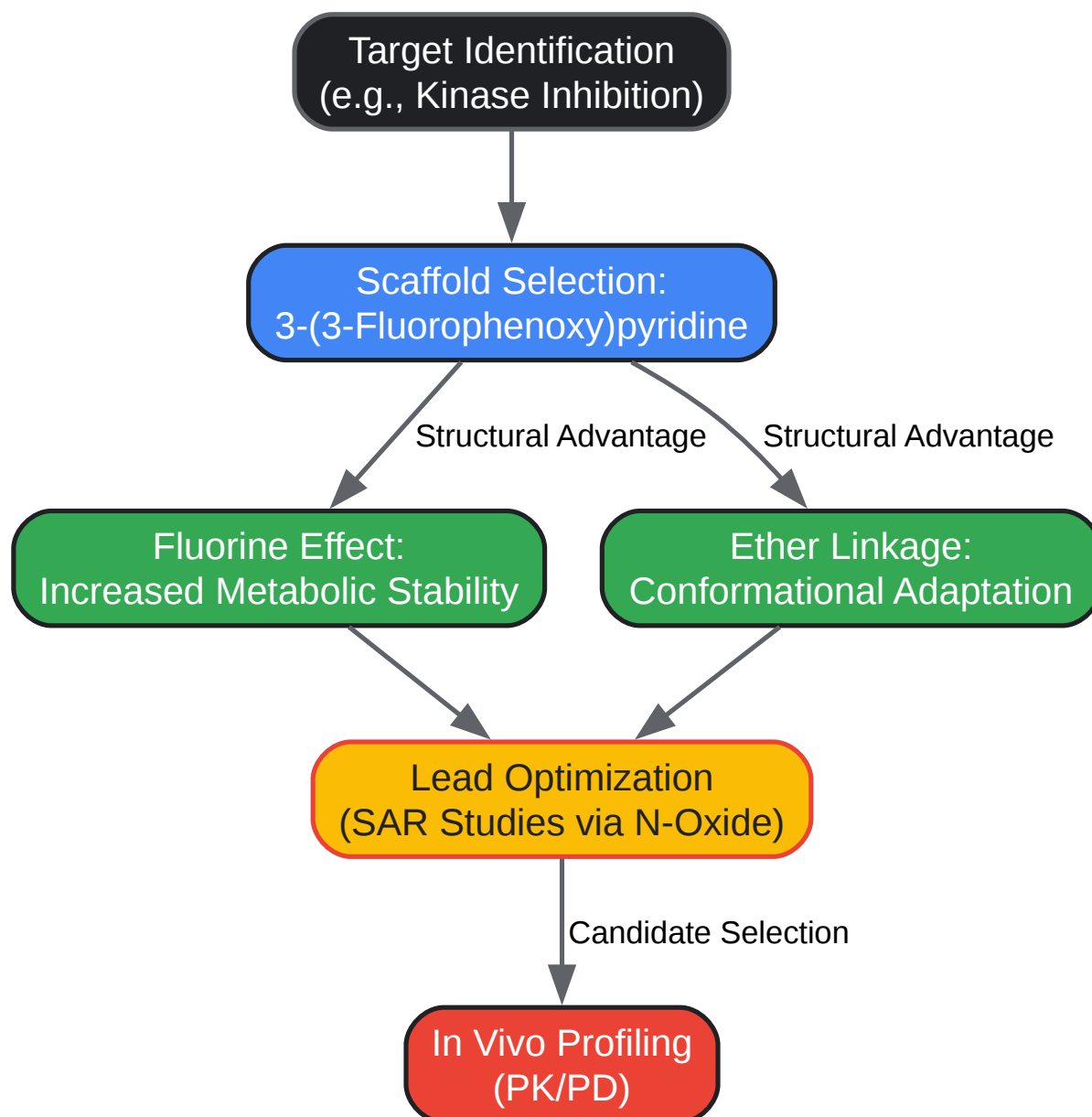
[Click to download full resolution via product page](#)

Synthetic workflow and activation of **3-(3-fluorophenoxy)pyridine** via N-oxidation.

Downstream Applications in Drug Discovery

The 3-FPP scaffold is frequently utilized in the development of targeted therapeutics, particularly kinase inhibitors and allosteric modulators. The strategic placement of the heteroatoms and halogens dictates the molecule's trajectory through the hit-to-lead pipeline.

- **Scaffold Hopping & Bioisosterism:** 3-FPP is often employed as a bioisostere for diphenyl ethers or anilino-pyrimidines. The pyridine nitrogen provides a critical hydrogen bond acceptor that can interact with the hinge region of kinases (e.g., p38 MAP kinase or B-Raf), while the fluorophenoxy moiety occupies hydrophobic pockets (e.g., the DFG-out allosteric site).
- **Late-Stage Functionalization:** The N-oxide derivative synthesized in Protocol B is a gateway to late-stage functionalization. Through the Reissert-Henze reaction or Boekelheide rearrangement, the C2 or C6 positions of the pyridine ring can be selectively functionalized with cyano, halogen, or hydroxyl groups, allowing medicinal chemists to rapidly generate Structure-Activity Relationship (SAR) libraries.



[Click to download full resolution via product page](#)

Hit-to-lead optimization workflow leveraging the structural properties of 3-FPP.

References

- Synthesis of **3-(3-fluorophenoxy)pyridine 1-oxide**. PrepChem. Available at: [\[Link\]](#)
- **3-(3-fluorophenoxy)pyridine 1-oxide** - CAS 76827-22-0. Molaid Chemical Database. Available at:[\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-(3-fluorophenoxy)pyridine 1-oxide - CAS号 76827-22-0 - 摩熵化学 [molaid.com]
- 2. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [3-(3-Fluorophenoxy)pyridine basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8463456/docs#3-3-fluorophenoxy-pyridine-basic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)